An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2,5-dichloropyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2,5-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,5-dichloropyridine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its unique molecular structure, featuring a pyridine ring substituted with an amino group and two chlorine atoms, imparts specific reactivity that makes it a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1] This compound is frequently utilized in the synthesis of herbicides, insecticides, and fungicides, as well as in the creation of biologically active compounds for pharmaceutical research.[1] Understanding the physicochemical properties of 3-Amino-2,5-dichloropyridine is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-2,5-dichloropyridine, details common experimental protocols for their determination, and illustrates key relationships and workflows through diagrams.
Core Physicochemical Properties
The key physicochemical data for 3-Amino-2,5-dichloropyridine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][2][3] |
| Molecular Weight | 163.00 - 163.01 g/mol | [1][2] |
| Melting Point | 124-129 °C | [1] |
| Boiling Point | Data not readily available | |
| Appearance | Yellow to brown crystalline powder | [1] |
| pKa (Predicted) | ~2.43 ± 0.10 (for the related isomer 2-Amino-3,5-dichloropyridine) | [4] |
| LogP (XLogP3) | 1.8 | [3] |
| Water Solubility | Insoluble | [4] |
| Purity | ≥ 97% | |
| CAS Number | 78607-32-6 | [1][2][3] |
| Storage Conditions | 2-8 °C |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducibility and accurate characterization. Below are standard protocols relevant to the properties of 3-Amino-2,5-dichloropyridine.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Protocol:
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Sample Preparation: A small amount of the dry, crystalline 3-Amino-2,5-dichloropyridine is finely powdered.
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Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.
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Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).
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Heating and Observation:
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An initial rapid heating can be performed to determine an approximate melting range.
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For an accurate measurement, a fresh sample is heated at a slower rate, typically 1-2°C per minute, as the temperature approaches the approximate melting point.
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Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base. For an aminopyridine, it quantifies the equilibrium of the protonated form.
Protocol:
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Solution Preparation: A precise amount of 3-Amino-2,5-dichloropyridine is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system, to create a solution of known concentration.
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Titration Setup: A pH meter with a calibrated electrode is immersed in the sample solution, which is continuously stirred.
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Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Water Solubility Determination (Shake-Flask Method)
This method determines the maximum concentration of a substance that can dissolve in water at a specific temperature.
Protocol:
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Equilibration: An excess amount of solid 3-Amino-2,5-dichloropyridine is added to a known volume of water in a sealed vial.
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Shaking: The vial is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the saturated aqueous solution from the excess solid.
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Quantification: A carefully measured aliquot of the clear, saturated solution is withdrawn. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The solubility is expressed in units such as g/L or mol/L at the specified temperature.
Visualizations
The following diagrams illustrate key relationships and experimental workflows relevant to 3-Amino-2,5-dichloropyridine.
